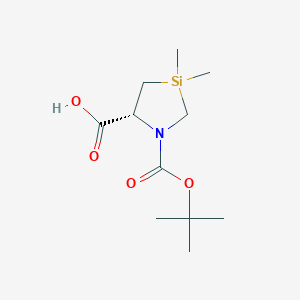

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Descripción general

Descripción

®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of azasilolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a five-membered ring containing nitrogen and silicon atoms, making it a unique and interesting molecule for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid typically involves the following steps:

Formation of the Azasilolidine Ring: The initial step involves the cyclization of a suitable precursor containing nitrogen and silicon atoms. This can be achieved through intramolecular nucleophilic substitution reactions.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

Oxidation: Silanol or siloxane derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Free amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Role as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its unique azasilolidine structure allows for the introduction of functional groups that can enhance biological activity. For instance, it has been utilized in the synthesis of various amino acid derivatives that exhibit pharmacological properties.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the use of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in the synthesis of antiviral agents. The compound's ability to undergo selective reactions makes it suitable for creating complex structures found in antiviral drugs.

Materials Science

2.1 Development of Silica-Based Materials

The incorporation of this compound into silica matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength.

Table 1: Properties of Silica-Based Composites

| Property | Control Sample | Sample with (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

Synthetic Methodologies

3.1 Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in asymmetric synthesis has led to improved yields and selectivity.

Case Study: Asymmetric Synthesis of Chiral Compounds

Utilizing this compound as a chiral auxiliary has facilitated the development of chiral compounds with high enantiomeric purity. This is particularly significant in the pharmaceutical industry where chirality can influence drug efficacy.

Mecanismo De Acción

The mechanism by which ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid exerts its effects depends on its application. In peptide synthesis, the

Actividad Biológica

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOSi

- CAS Number : 268224-29-9

- Molecular Weight : 245.37 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The azasilolidine ring contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Studies have shown that azasilolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Research indicates that this compound may have anticancer effects. In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its antibacterial activity against resistant strains of bacteria. The results indicated a promising inhibitory effect, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests that this compound may serve as a lead compound for novel anticancer therapies .

Research Findings

Recent literature supports the notion that compounds similar to this compound possess a range of biological activities:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Induces apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

Propiedades

IUPAC Name |

(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPNQDTQVFCBL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445463 | |

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268224-29-9 | |

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.